molecular formula C10H9F3N2O B1455076 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 1550068-19-3

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one

Cat. No. B1455076
CAS RN: 1550068-19-3
M. Wt: 230.19 g/mol
InChI Key: GVCXLZWVBPMXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one, also known as TFMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMI is a white crystalline solid that is soluble in organic solvents such as ethanol, dichloromethane, and acetone. It is a heterocyclic compound that contains an imidazolidin-2-one ring structure and a trifluoromethylphenyl group. This compound has been synthesized using various methods, and its potential applications in the field of medicinal chemistry have been extensively explored.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes and receptors involved in various biological processes. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial and antifungal agents. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has several advantages as a chemical compound for laboratory experiments. It is readily available and can be synthesized in high yields using a simple and efficient method. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has some limitations, including its low solubility in water, which may limit its use in aqueous-based experiments.

Future Directions

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has several potential applications in the field of medicinal chemistry, and there are numerous future directions for research. One area of interest is the development of new antimicrobial and antifungal agents based on 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one. Another area of interest is the development of new anticancer agents that target specific cancer cells based on the mechanism of action of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one and its potential applications in the treatment of Alzheimer's disease.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCXLZWVBPMXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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